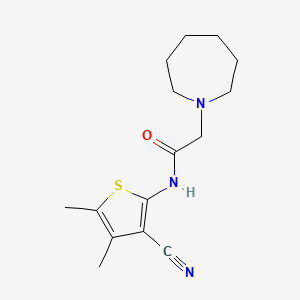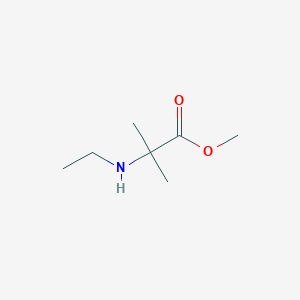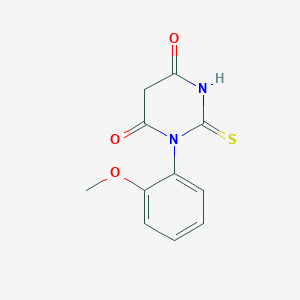
2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide, also known as ADX-47273, is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound belongs to the class of positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5), which are known to regulate the glutamate neurotransmitter system in the brain.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities : A study by Duran and Demirayak (2012) reported the synthesis of related acetamide derivatives with significant anticancer activities against various human tumor cell lines, particularly effective against melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Properties : Shams et al. (2011) explored novel polyfunctionalized dye precursors based on similar acetamide systems, demonstrating significant antimicrobial and antifungal activities against most tested organisms (Shams et al., 2011).
Acidic Property Evaluation : The acidity constants of similar acetamide derivatives were studied by Duran and Canbaz (2013), revealing insights into their protonation and potential for various applications (Duran & Canbaz, 2013).
Crystal Structure and Biological Activity : A study by Hu Jingqian et al. (2016) on a related compound showed moderate herbicidal and fungicidal activities, contributing to agricultural applications (Hu Jingqian et al., 2016).
Antifungal Agents : Bardiot et al. (2015) identified acetamide derivatives as potential broad-spectrum antifungal agents, particularly against Candida and Aspergillus species (Bardiot et al., 2015).
Synthesis and Bioactivity : Yu et al. (2020) synthesized novel acetamide derivatives, evaluating their bioactivity against bacteria and algae, with some derivatives showing high effectiveness (Yu et al., 2020).
Molecular Docking and Antitumor Activity : Fahim et al. (2019) investigated the antitumor activity of pyrimidiopyrazole derivatives derived from similar acetamide compounds, with some showing outstanding in vitro antitumor activity (Fahim et al., 2019).
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11-12(2)20-15(13(11)9-16)17-14(19)10-18-7-5-3-4-6-8-18/h3-8,10H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPSGZVVZOQDSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2CCCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)
![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2368931.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)
![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2368938.png)
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2368940.png)
![3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2368941.png)
![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2368946.png)
![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoline](/img/structure/B2368947.png)